4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDUOMLFBTAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Chloroethyl Piperidine Derivatives
Introduction of the Phenoxy Group
This step typically involves a nucleophilic substitution reaction. For example, in the synthesis of related compounds like 4-(2-piperidinoethoxy)benzoic acid hydrochloride, potassium carbonate is used as a base in solvents such as isopropyl acetate or ethyl acetate.
Challenges and Considerations
- Purity and Yield : Achieving high purity and yield is crucial. The choice of solvent and reaction conditions significantly affects these factors.
- Impurities : Care must be taken to minimize impurities, which can arise from incomplete reactions or side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, commonly referred to as DPEP, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including pharmacology, neuroscience, and agricultural sciences.
Structure
The compound features a piperidine ring substituted with a 2-(2,5-dichlorophenoxy)ethyl group. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Properties
- Molecular Formula : C13H16Cl2N O
- Molecular Weight : 283.18 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
a. Antidepressant Activity
Research indicates that DPEP exhibits significant antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that DPEP acts on the serotonin and norepinephrine systems, which are crucial for mood regulation. The compound showed efficacy comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression .
b. Antinociceptive Effects
DPEP has been investigated for its analgesic properties. In rodent models of pain, it was found to reduce nociceptive responses, indicating its potential utility in pain management therapies. This effect may be mediated through modulation of opioid receptors and the descending pain pathways .
a. Neuroprotective Effects
Studies have highlighted DPEP's neuroprotective effects against oxidative stress-induced neuronal damage. In vitro experiments using neuronal cell lines demonstrated that DPEP could significantly reduce cell death caused by reactive oxygen species (ROS), suggesting its potential role in neurodegenerative disease prevention .
b. Cognitive Enhancement
Preclinical studies have explored the cognitive-enhancing properties of DPEP. It was shown to improve memory retention and learning capabilities in animal models, possibly through cholinergic system modulation . This finding positions DPEP as a candidate for further investigation in cognitive disorders such as Alzheimer's disease.
a. Herbicidal Activity
DPEP has been evaluated for its herbicidal properties against various weed species. Research indicates that it inhibits specific metabolic pathways in plants, leading to reduced growth and viability of target weeds without adversely affecting crop species . This selective herbicidal action highlights its potential use in sustainable agriculture.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rats subjected to chronic mild stress, DPEP was administered over four weeks. Results indicated a significant reduction in depressive-like behavior compared to control groups, with alterations observed in serotonin levels within the hippocampus .
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
A series of experiments were conducted using transgenic mouse models of Alzheimer's disease, where DPEP treatment led to decreased amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests . These findings support further exploration into DPEP as a therapeutic agent for neurodegenerative conditions.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Antidepressant | Comparable efficacy to existing antidepressants |
| Antinociceptive | Significant reduction in pain responses | |
| Neuroscience | Neuroprotection | Reduced oxidative stress-induced cell death |
| Cognitive enhancement | Improved memory retention in animal models | |
| Agriculture | Herbicidal activity | Effective against specific weeds |
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- SB 201823-A (4-[2-(3,4-Dichlorophenoxy)ethyl]-1-pentylpiperidine hydrochloride): This analog has a 3,4-dichlorophenoxy group and a pentyl chain on the piperidine nitrogen. SB 201823-A is reported to inhibit N-type voltage-dependent Ca²⁺ channels, indicating that chloro-substitution patterns influence ion channel targeting .
- 4-(4-Chlorophenyl)piperidine hydrochloride: With a single para-chloro substituent on the phenyl ring, this compound lacks the ethoxy linker present in the target molecule.
Key Insight: The 2,5-dichloro configuration in the target compound likely balances steric and electronic effects, optimizing interactions with hydrophobic pockets in biological targets compared to 3,4-dichloro or monosubstituted analogs.
Linker Chemistry and Heteroatom Effects
- 4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride: Replacing the phenoxy group with a methylsulfanyl moiety reduces molecular weight (195.75 g/mol vs. ~300 g/mol estimated for the target compound) and introduces sulfur-based nucleophilicity. This alteration could enhance metabolic stability but reduce aromatic π-π stacking interactions .
- Such modifications highlight the importance of substituent size in optimizing target engagement .
Key Insight : The ethoxy linker in the target compound provides flexibility and oxygen-based polarity, facilitating interactions with both hydrophobic and polar regions of biological targets.
Data Table: Structural and Functional Comparison
Biological Activity
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.18 g/mol. The compound features a piperidine ring substituted with a dichlorophenoxyethyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in experimental models.
- Neurological Implications : Preliminary studies suggest possible effects on neurotransmitter systems, indicating potential use in treating neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act by:
- Inhibiting Signal Transduction Pathways : The compound may interfere with pathways involved in cell proliferation and survival, particularly in cancer cells.
- Modulating Neurotransmitter Receptors : There is evidence suggesting that it can influence dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
-
Anticancer Activity :
- A study evaluated the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM, suggesting potent anticancer activity .
- Anti-inflammatory Effects :
- Neuropharmacological Studies :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Q & A
Q. What are the key considerations for synthesizing 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride in a laboratory setting?
Methodological Answer: Synthesis typically involves coupling a piperidine derivative with a 2,5-dichlorophenoxyethyl group. Key steps include:
- Reagent Selection : Use halogenating agents (e.g., Cl₂ or Br₂) for introducing chloro-substituents, and employ coupling agents like EDC/HOBt for amide or ether bond formation .
- Reaction Optimization : Maintain anhydrous conditions for moisture-sensitive steps and control temperature (e.g., 0–5°C for exothermic reactions) to minimize side products .
- Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity. Monitor purity via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from dichlorophenoxy groups at δ 6.8–7.5 ppm) .
- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98%) .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₆Cl₂NO₂·HCl) with ≤0.3% deviation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills using vermiculite. Dispose via certified hazardous waste contractors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., KMnO₄) to prevent decomposition .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for modifying the piperidine ring?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model energy barriers for substitutions or oxidations. Software like Gaussian or ORCA can predict intermediates and transition states .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection (e.g., DMF vs. THF) for improving reaction yields .
- Docking Studies : For biological applications, dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina to hypothesize binding modes .
Q. What strategies are effective for resolving contradictory data in spectroscopic analysis?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between piperidine CH₂ and aromatic carbons validate the ether linkage .
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton signals in crowded spectral regions .
- Reference Standards : Compare with authenticated spectra from databases like PubChem or NIST .
Q. How to optimize reaction conditions to enhance yield while minimizing by-products?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for coupling reactions .
- In Situ Monitoring : Employ FTIR or ReactIR to track reaction progress and detect intermediates. Adjust reagent addition rates if by-products form prematurely .
- Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings. Ligands like BINAP may improve selectivity for the desired ether product .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 1 (HCl) and pH 13 (NaOH) at 40°C for 24 hours. Analyze degradation products via LC-MS .
- Thermal Stress : Heat at 80°C for 48 hours in sealed vials. Monitor decomposition via DSC/TGA to identify melting point shifts or weight loss .
- Light Exposure : Use a photostability chamber (ICH Q1B guidelines) with UV/visible light. Check for discoloration or new HPLC peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
